Cytidine, 2',-3',-dideoxy-5-fluoro-
Overview
Description
Cytidine, 2'-3'-dideoxy-5-fluoro- (C2'-3'-dF) is an important nucleoside analogue, which has been used in various scientific fields including biochemistry, molecular biology, and medicine. C2'-3'-dF has been extensively studied in recent years due to its unique properties and potential applications. This article will provide a comprehensive overview of C2'-3'-dF, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antiviral Therapy
5-F-ddC: has been explored as an antiviral agent due to its ability to inhibit reverse transcriptase enzymes. This mechanism is particularly useful in the treatment of retroviral infections such as HIV. By incorporating into the viral DNA, it can lead to chain termination and prevent the virus from replicating .
Cancer Research
In cancer research, 5-F-ddC is utilized for its potential to interfere with DNA synthesis in rapidly dividing cells. It’s being studied for its cytotoxic effects on cancerous cells, which could make it a candidate for chemotherapy treatments .
Gene Editing
5-F-ddC: is a key component in certain gene editing techniques. It serves as a base analog that can be introduced into genetic sequences to induce specific mutations. This application is crucial for understanding gene function and developing gene therapies .
Molecular Biology Studies
In molecular biology, 5-F-ddC is used as a tool to study DNA replication and repair mechanisms. By incorporating into DNA, researchers can trace the molecule’s pathway and understand how cells maintain genetic integrity .
Neurological Disorders
Research into neurological disorders has also benefited from 5-F-ddC . Its incorporation into neuronal DNA is being studied to understand the effects of DNA replication errors in neurodegenerative diseases .
Development of Diagnostic Tools
5-F-ddC: is instrumental in developing diagnostic tools. It can be used to label DNA or RNA probes that bind to specific sequences, allowing for the detection of various diseases at the molecular level .
Mechanism of Action
Target of Action
Cytidine, 2’,-3’,-dideoxy-5-fluoro-, also known as 5-F-ddC or D-FddC, primarily targets the enzyme Aromatic L-amino acid decarboxylase (AADC) . AADC is a lyase enzyme that plays a crucial role in the synthesis of neurotransmitters in the central nervous system .
Mode of Action
The interaction of Cytidine, 2’,-3’,-dideoxy-5-fluoro- with its target AADC is quite complex. It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .
Biochemical Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- affects several biochemical pathways. It is involved in the modulation of non-coding transcripts in the modulation of response of neoplastic cells . These transcripts, through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to 5-F-ddC .
Pharmacokinetics
The pharmacokinetics of Cytidine, 2’,-3’,-dideoxy-5-fluoro- is characterized by its absorption and first-pass metabolism. It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of Cytidine, 2’,-3’,-dideoxy-5-fluoro- alone is approximately 4% . When coadministered with a cd inhibitor, the exposure to cytidine, 2’,-3’,-dideoxy-5-fluoro- increases significantly .
Result of Action
The molecular and cellular effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-'s action are primarily seen in its ability to inhibit the replication of HIV. By acting as a substrate for HIV reverse transcriptase and incorporating into the viral DNA, it terminates the chain elongation, thereby inhibiting the replication of the virus .
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIABZPRBJOFU-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147886 | |
Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107036-62-4 | |
Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.